(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-14(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)13-22/h4-11,14,22H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVFLPMVPSQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is conventionally synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For 2-hydroxymethyl functionality, 2-imidazolecarbaldehyde serves as a critical precursor.
Procedure :
- React o-phenylenediamine with glyoxal in acetic acid at 80°C for 6 hours to yield 1H-benzo[d]imidazole-2-carbaldehyde.
- Reduce the aldehyde to the primary alcohol using NaBH4 in methanol (0–20°C, 78% yield).
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Glyoxal, AcOH, 80°C | 85% | 98.5% |
| 2 | NaBH4, MeOH, 0°C | 78% | 99.1% |
N-Alkylation of Benzimidazole
Nucleophilic Substitution Conditions
The benzimidazole nitrogen is alkylated using 4-(sec-butyl)benzyl bromide under basic conditions.
Procedure :
- Suspend 2-hydroxymethylbenzimidazole (1 eq.) in DMF.
- Add K2CO3 (2.5 eq.) and 4-(sec-butyl)benzyl bromide (1.2 eq.).
- Heat at 60°C for 12 hours (81% yield).
Critical Parameters :
- Solvent: DMF > MeCN > THF (polar aprotic solvents enhance reactivity).
- Base: K2CO3 outperforms NaOH due to milder conditions.
Oxidation-Reduction Strategies for Functional Group Interconversion
MnO2-Mediated Oxidation (Reverse Reaction)
While NaBH4 reduces aldehydes to alcohols, MnO2 selectively oxidizes benzylic alcohols back to aldehydes, enabling iterative optimization.
Example :
Large-Scale Production Considerations
Cost-Effective Catalytic Systems
Patent WO2015005615A1 highlights Ru-based catalysts for gram-scale oxidations:
Advantages :
Challenges and Mitigation Strategies
Steric Hindrance from sec-Butyl Group
Hydroxymethyl Group Stability
- Issue : Unprotected -CH2OH may oxidize during storage.
- Solution : Store as the tert-butyldimethylsilyl (TBS) ether derivative.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| A | 4 | 52% | 12.40 | High |
| B | 5 | 38% | 18.75 | Moderate |
Route A proves superior in yield and cost-efficiency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
- Chemical Structure : The compound features a benzimidazole core substituted with a sec-butyl group and a benzyl alcohol moiety, which contributes to its unique properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The introduction of alkyl groups, like sec-butyl, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and antibacterial efficacy .
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential. They are known to modulate various cellular pathways involved in cancer progression. Specifically, compounds that inhibit kinesin spindle protein (KSP) have shown promise in cancer treatment by disrupting mitotic processes in cancer cells . The structural similarity of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol to known KSP inhibitors suggests it may possess similar properties.
Antioxidant Activity
Compounds containing benzimidazole moieties have been reported to exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The hydroxyl group in (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol may contribute to its ability to scavenge free radicals effectively .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various benzimidazole derivatives, (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of related benzimidazole compounds demonstrated that these molecules could induce apoptosis in cancer cells by activating specific signaling pathways. The structural features of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol may allow it to similarly affect cancer cell viability .
Mechanism of Action
The mechanism of action of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol
This compound differs by replacing the sec-butyl group with an isopropyl substituent. Industrial-grade synthesis of this derivative is well-documented, with applications as a pharmaceutical intermediate .
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol
Here, the benzyl group is substituted with a phenoxypropyl chain. The ether linkage increases polarity, which could improve water solubility but reduce blood-brain barrier penetration. This derivative demonstrates the versatility of the benzimidazole core in accommodating diverse substituents for tailored pharmacokinetics .
Functional Group Modifications at C2
1-(4-(Sec-butyl)benzyl)-1H-benzo[D]imidazole-2-sulfonic Acid
Replacing the methanol group with a sulfonic acid drastically alters physicochemical properties. The sulfonic acid group enhances water solubility and introduces strong acidity (pKa ~1–2), making this derivative suitable for catalytic or surfactant applications rather than direct therapeutic use .
(1H-Benzo[d]imidazol-2-yl)methanol Derivatives in Oxidation Reactions
The methanol group in the parent compound can be oxidized to 1H-benzo[d]imidazole-2-carbaldehyde using ruthenium catalysts, enabling access to aldehyde-containing intermediates for Schiff base formation or further derivatization . This reactivity is shared across analogous benzimidazole methanol derivatives .
Structural Analogues with Heterocyclic Appendages
2-(((1-(4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole
This compound incorporates a triazole moiety via click chemistry. The triazole group enhances hydrogen-bonding capacity and metabolic stability, traits valuable in antimicrobial agents.
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-ones
These hybrids combine benzimidazole with thiazole and pyrrolidinone moieties. The extended conjugation and rigid structure improve binding affinity in enzyme inhibition assays, as demonstrated in anticancer evaluations .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Predicted using Molinspiration; †Estimated based on structural similarity.
Biological Activity
The compound (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₈N₂
- Molecular Weight : 242.32 g/mol
- CAS Number : Not specified in the available literature.
Antimicrobial Activity
Recent studies have indicated that benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : A study highlighted that certain benzo[d]imidazole derivatives demonstrated strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) less than 1 µg/mL . The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or function.
- Fungal Activity : The compound has also shown potential against fungal pathogens such as Candida albicans. In vitro tests indicated effective inhibition of fungal growth, suggesting its utility in treating fungal infections .
Anticancer Properties
Benzo[d]imidazole derivatives have been investigated for their anticancer effects. Notably:
- Mechanism of Action : Research indicates that these compounds can inhibit microtubule assembly, a crucial process for cell division. This action suggests potential as antitumor agents by inducing apoptosis in cancer cells .
- In Vivo Studies : In animal models, derivatives similar to (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol have shown promising results in reducing tumor size and improving survival rates .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol with various biological targets. These studies suggest that the compound may interact with key proteins involved in bacterial resistance and cancer cell proliferation, further supporting its potential therapeutic applications .
Q & A
Q. What are the key synthetic steps for preparing (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting 1H-benzimidazole-2-carbaldehyde with 4-(sec-butyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-substituted intermediate.
- Reduction : Reducing the carbonyl group to a hydroxymethyl moiety using NaBH₄ or LiAlH₄ in anhydrous THF .
- Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH gradient) and recrystallization to achieve >95% purity .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with silica plates and UV visualization is standard for tracking intermediates. For final purification, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures purity .
Q. What spectroscopic techniques confirm the compound’s structure?
- NMR : ¹H and ¹³C NMR identify protons and carbons in the benzimidazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and sec-butyl group (δ 0.8–1.6 ppm for methyl groups) .
- IR : Hydroxyl stretch (νO-H ~3200–3400 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 325.1912) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzylation steps, while THF improves borohydride reduction efficiency .
- Catalyst Screening : Pd/C or Raney Ni may mitigate side reactions during reductions .
- Temperature Control : Lower temperatures (0–5°C) prevent over-reduction or decomposition of sensitive intermediates .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Dynamic Effects : Rotameric equilibria in the sec-butyl group may cause splitting in NMR but not in solid-state X-ray structures. Variable-temperature NMR (VT-NMR) can confirm this .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .
Q. What strategies enhance biological activity through structural modification?
- SAR Studies : Modifying the sec-butyl group to bulkier tert-butyl or introducing electron-withdrawing substituents (e.g., Cl, NO₂) on the benzyl ring can improve target binding affinity .
- Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or phosphate esters) may enhance bioavailability .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for most benzimidazoles) .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., tubulin or kinases) using crystal structures from the PDB .
- MD Simulations : GROMACS simulations assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
